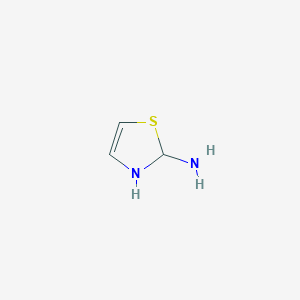

2-Amino-4-thiazoline

Description

The exact mass of the compound 2-Amino-4-thiazoline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4-thiazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-thiazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

16566-21-5 |

|---|---|

Molecular Formula |

C3H6N2S |

Molecular Weight |

102.16 g/mol |

IUPAC Name |

2,3-dihydro-1,3-thiazol-2-amine |

InChI |

InChI=1S/C3H6N2S/c4-3-5-1-2-6-3/h1-3,5H,4H2 |

InChI Key |

JHXOAXMCYMGJLQ-UHFFFAOYSA-N |

SMILES |

C1=CSC(N1)N |

Canonical SMILES |

C1=CSC(N1)N |

Other CAS No. |

16566-21-5 |

Synonyms |

2-amino-2-thiazoline 2-Amino-4-thiazoline 2-aminothiazoline 2-aminothiazoline monohydrobromide 2-aminothiazoline nitrate 2-aminothiazoline phosphate 2-aminothiazoline sulfate Revercan |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Tautomerism & Bio-Analysis of 2-Aminothiazoline-4-Carboxylic Acid (ATCA)

This technical guide provides a comprehensive analysis of the tautomeric dynamics, physicochemical properties, and biological significance of 2-aminothiazoline-4-carboxylic acid (ATCA).

Executive Summary

2-Aminothiazoline-4-carboxylic acid (ATCA) is a heterocyclic organosulfur compound of critical importance in forensic toxicology and drug development. As the primary stable metabolite of cyanide (CN⁻), it serves as a retrospective biomarker for cyanide exposure. However, its utility and chemical behavior are governed by a complex tautomeric equilibrium between the amino- and imino- forms. This guide dissects the structural dynamics of ATCA, providing researchers with the theoretical framework and experimental protocols necessary for its synthesis, spectroscopic identification, and biological quantification.

Part 1: Structural Dynamics & Theoretical Framework

The core chemical complexity of ATCA arises from the prototropic tautomerism inherent to the 2-aminothiazole/thiazoline scaffold. Unlike simple amines, the 2-amino group acts as a donor in a push-pull system involving the ring nitrogen and sulfur atoms.

The Tautomeric Equilibrium

ATCA exists in equilibrium between two distinct forms:

-

Amino-form (2-amino-2-thiazoline): Characterized by an endocyclic double bond (

) and an exocyclic primary amine ( -

Imino-form (2-iminothiazolidine): Characterized by an exocyclic double bond (

) and a saturated ring nitrogen (

While aromatic 2-aminothiazoles heavily favor the amino-form due to aromatic stabilization, ATCA is a thiazoline (dihydrothiazole) . It lacks full aromaticity, making the energetic difference between the tautomers smaller and highly sensitive to solvent polarity and pH.

Thermodynamic Drivers

-

Gas Phase/Non-polar Solvents: The imino-form is often thermodynamically preferred due to the strength of the

exocyclic bond and reduced ring strain. -

Aqueous/Polar Solvents: The amino-form is stabilized by solvation. However, in physiological pH, ATCA exists primarily as a zwitterion (ammonium cation/carboxylate anion), which further complicates the assignment.

Visualization of Tautomeric Pathways

Figure 1: Prototropic tautomerism of ATCA. The equilibrium shifts based on solvent dielectric constant and pH.

Part 2: Spectroscopic Characterization

Accurate identification of ATCA requires distinguishing between tautomers. Standard analytical techniques yield distinct signatures for each form.

Nuclear Magnetic Resonance (NMR)

The proton on the ring nitrogen (imino form) vs. the exocyclic amine protons (amino form) exchange rapidly in protic solvents (

| Feature | Amino-Form ( | Imino-Form ( | Mechanistic Cause |

| C2 Chemical Shift | ~160-165 ppm | ~170-175 ppm | |

| NH Signal | Broad singlet (~7.0 ppm, | Distinct singlets (Ring NH vs Exo NH) | Symmetry of |

| H4 Coupling | Distinct doublet of doublets | Broadened multiplets | Ring puckering differences between tautomers. |

Infrared Spectroscopy (IR)

-

Amino-Form: Shows characteristic primary amine doublets (

stretch) around 3400–3300 cm⁻¹ and a ring -

Imino-Form: Shows a strong exocyclic

stretch at higher frequencies (~1640 cm⁻¹) and a broad secondary amine band.

Part 3: Biological Implications & Cyanide Metabolism

ATCA is not merely a chemical curiosity; it is the "smoking gun" for cyanide poisoning. Unlike cyanide (volatile,

The Detoxification Pathway

Cyanide reacts with L-cystine (the oxidized dimer of cysteine) to form 2-iminothiazolidine-4-carboxylic acid, which tautomerizes to ATCA. This pathway accounts for approximately 15-20% of cyanide metabolism.

Figure 2: Metabolic pathway of ATCA formation. The reaction of cyanide with cystine yields the imino-form initially, which equilibrates to ATCA.

Toxicity Profile

While ATCA is a detoxification product, it possesses structural homology to excitatory amino acids (like glutamate).

-

Excitotoxicity: ATCA can act as a weak agonist at NMDA receptors. High concentrations (only achievable in severe poisoning) may contribute to secondary excitotoxic neuronal damage, though it is significantly less toxic than cyanide itself.

-

Stability: Its high stability in post-mortem blood makes it the gold standard for forensic verification of fire victims vs. cyanide ingestion.

Part 4: Experimental Protocols

Chemical Synthesis of ATCA (Laboratory Scale)

Objective: To synthesize high-purity ATCA standard for analytical calibration. Principle: Cyclization of L-cysteine with Cyanogen Bromide (CNBr).

Safety Warning: CNBr is highly toxic and volatile. Work in a fume hood.

Protocol:

-

Preparation: Dissolve L-cysteine hydrochloride (

) in water ( -

Addition: Neutralize with

to pH 7.0. Add Cyanogen Bromide ( -

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The ring closure is indicated by a drop in pH (release of HBr).

-

Workup: Adjust pH to 5.0 (isoelectric point). Cool to

overnight. -

Purification: Filter the white precipitate. Recrystallize from hot water/ethanol.

-

Validation: Verify structure via melting point (

dec) and NMR.

LC-MS/MS Quantification in Plasma

Objective: Quantify ATCA in biological matrices.[1][2][3][4][5][6]

-

Sample Prep: Mix

plasma with -

Derivatization (Optional but Recommended): While ATCA can be detected directly, derivatization with butyl chloroformate improves retention on C18 columns.

-

LC Parameters:

-

Column: HILIC or C18 (if derivatized).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 90% B over 8 mins.

-

-

MS Parameters (MRM Mode):

-

Precursor:

( -

Quantifier Ion:

(Loss of -

Qualifier Ion:

(Ring fragmentation)

-

References

-

Lundquist, P., et al. (1995). "The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers." Archives of Toxicology. Link

-

Logue, B. A., et al. (2005).[7] "Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma by gas chromatography-mass spectrometry." Journal of Chromatography B. Link

-

Petrikovics, I., et al. (2012).[1][5] "LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning." World Journal of Methodology. Link

-

Nagamatsu, K., et al. (2025). "Organ-distribution of the metabolite 2-aminothiazoline-4-carboxylic acid in a rat model following cyanide exposure." ResearchGate.[2][6][8] Link

-

Yu, Y., et al. (2025). "Quantification of 2-aminothiazoline-4-carboxylic acid as a reliable marker of cyanide exposure using chemical derivatization followed by liquid chromatography–tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

- 1. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjgnet.com [wjgnet.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Aminothiazoline-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

The 2-Aminothiazole Scaffold: A Privileged Architecture in Modern Drug Discovery

The following technical guide details the biological and synthetic significance of the 2-aminothiazole scaffold. It is structured to provide actionable insights for drug discovery professionals, moving from fundamental chemical principles to advanced therapeutic applications and experimental protocols.

Executive Summary

The 2-aminothiazole core is not merely a structural motif; it is a "privileged scaffold" capable of providing ligands for a diverse array of biological targets. Its utility stems from a unique electronic profile that allows it to mimic the purine ring of adenosine triphosphate (ATP), making it a cornerstone in the design of kinase inhibitors. This guide dissects the scaffold's structural rationale, synthetic pathways, and its critical role in FDA-approved therapeutics like Dasatinib and Abemaciclib, while also addressing emerging applications in neurodegeneration (prions) and targeted protein degradation (PROTACs).

Structural & Electronic Rationale: Why It Works

The 2-aminothiazole ring owes its ubiquity in medicinal chemistry to three specific physicochemical attributes that facilitate high-affinity binding:

-

Hinge Region Binding: In kinase inhibitors, the nitrogen of the thiazole ring (N3) acts as a hydrogen bond acceptor, while the exocyclic amino group (C2-NH2) acts as a hydrogen bond donor. This "Donor-Acceptor" motif perfectly complements the backbone carbonyl and amide NH groups of the kinase "hinge" region (e.g., Met318 in c-Src).

-

Electronic Tunability: The sulfur atom is polarizable, which can enhance van der Waals interactions within hydrophobic pockets (e.g., the Gatekeeper region). Furthermore, the aromatic nature of the ring allows for

-stacking interactions with phenylalanine or tyrosine residues in the binding site. -

Metabolic & Physicochemical Balance: While the sulfur atom is susceptible to oxidation (S-oxidation), substitution at the C4 and C5 positions can sterically shield the ring, modulating metabolic stability. The scaffold generally possesses a moderate lipophilicity (cLogP), aiding in membrane permeability without compromising solubility.

Visualization: Kinase Binding Mode

The following diagram illustrates the canonical binding mode of a 2-aminothiazole derivative within the ATP-binding pocket of a tyrosine kinase.

Figure 1: Canonical binding interactions of the 2-aminothiazole scaffold within the kinase ATP-binding pocket.

Synthetic Methodologies: The Hantzsch Synthesis

Despite the development of modern cross-coupling reactions, the Hantzsch Thiazole Synthesis (1887) remains the gold standard for generating the 2-aminothiazole core due to its operational simplicity and high atom economy.

Mechanism of Action

The reaction involves the condensation of an

-

S-Alkylation: Nucleophilic attack of the thiourea sulfur on the

-carbon of the haloketone. -

Cyclodehydration: Intramolecular attack of the nitrogen on the carbonyl carbon, followed by loss of water to aromatize the ring.

Figure 2: Step-wise mechanism of the Hantzsch Thiazole Synthesis.

Validated Protocol: Synthesis of 4-Phenyl-2-aminothiazole

Reagents: Acetophenone, Bromine (or NBS), Thiourea, Ethanol. Safety Note: Bromine is corrosive and volatile; handle in a fume hood.

-

Bromination: Dissolve acetophenone (10 mmol) in glacial acetic acid (15 mL). Add bromine (10 mmol) dropwise at 0°C. Stir for 1 hour to generate

-bromoacetophenone. -

Condensation: Dissolve the crude

-bromoacetophenone in ethanol (20 mL). Add thiourea (12 mmol). -

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to room temperature. The hydrobromide salt of the product may precipitate. Basify with aqueous ammonia or NaHCO3 to pH 8–9 to release the free base.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

Therapeutic Applications & Case Studies

A. Oncology: Kinase Inhibitors

The most successful application of this scaffold is in Type I and Type II kinase inhibitors.

| Drug | Target(s) | Indication | Role of 2-Aminothiazole |

| Dasatinib | Bcr-Abl, Src | CML, ALL | Forms critical H-bonds with Met318 (hinge); binds in DFG-out conformation. |

| Abemaciclib | CDK4/6 | Breast Cancer | Binds to the ATP pocket, inhibiting Rb phosphorylation and G1-S transition. |

| Dabrafenib | BRAF V600E | Melanoma | Stabilizes the inactive conformation of the BRAF kinase. |

Case Study: Dasatinib (Sprycel) Dasatinib utilizes the 2-aminothiazole core to achieve nanomolar potency against imatinib-resistant Bcr-Abl mutants. The 2-amino group donates a hydrogen bond to the carbonyl of Met318, while the thiazole nitrogen accepts a hydrogen bond from the amide nitrogen of Met318. This tight binding is critical for overcoming the steric bulk introduced by the T315I "gatekeeper" mutation (though Dasatinib itself is less effective against T315I, its analogues are designed to circumvent this).

B. Neurology: The Prion Challenge (IND24)

Research into prion diseases (Creutzfeldt-Jakob, Scrapie) identified IND24 , a 2-aminothiazole derivative, as a potent antiprion agent.[1][2][3][4][5][6]

-

Mechanism: IND24 binds to PrP^Sc^ (the misfolded prion protein) or stabilizes PrP^C^, preventing the conversion to the toxic isoform.

-

Outcome: It significantly extended survival in RML-infected mice.[3]

-

Limitation: The emergence of drug-resistant prion strains (e.g., RML[IND24]) highlights the plasticity of prion conformers, a critical lesson for designing next-generation neurotherapeutics.

Experimental Workflow: Kinase Inhibition Assay

For researchers validating a new 2-aminothiazole derivative, a robust biochemical assay is essential. The ADP-Glo™ Kinase Assay (Promega) is a standard, self-validating protocol.

Protocol Overview

-

Reaction Assembly:

-

Mix Kinase (e.g., Src, 2 ng/µL), Substrate (Poly Glu4:Tyr1, 0.2 µg/µL), and Test Compound (2-aminothiazole derivative) in kinase buffer.

-

Initiate reaction by adding Ultra-Pure ATP (10 µM).

-

Incubate at RT for 60 minutes.

-

-

ADP Generation: The kinase transfers phosphate from ATP to the substrate, generating ADP.

-

Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining unconsumed ATP. Incubate for 40 minutes.

-

Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to generate light.

-

Readout: Measure luminescence. Signal is directly proportional to kinase activity.

Figure 3: Workflow for ADP-Glo Kinase Inhibition Assay.

Future Frontiers: PROTACs and Beyond

The 2-aminothiazole scaffold is evolving beyond simple inhibition.

-

PROTACs (Proteolysis Targeting Chimeras): Researchers are linking 2-aminothiazole-based kinase inhibitors (as the "warhead") to E3 ligase ligands (e.g., Cereblon or VHL). This recruits the ubiquitin-proteasome system to degrade the target protein entirely, rather than just inhibiting it. Recent studies have demonstrated CDK9 degraders using this scaffold.

-

Fragment-Based Drug Design (FBDD): Due to its low molecular weight and high binding efficiency, 2-aminothiazole is a popular "fragment" for screening libraries, serving as a starting point for growing larger, more specific molecules.

References

-

Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[7] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry.

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

-

Berry, D. B., et al. (2013). "Drug resistance confounding prion therapeutics." Proceedings of the National Academy of Sciences.

-

Olson, C. M., et al. (2018). "Pharmacological perturbation of CDK9 using selective CDK9 inhibitors and PROTACs." ACS Chemical Biology.

-

BenchChem. "Hantzsch Synthesis of 2-Aminothiazoles: Protocols."

Sources

- 1. Prion therapeutics: Lessons from the past - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-prion drugs do not improve survival in novel knock-in models of inherited prion disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. 2-aminothiazoles: a tale of drug resistance and strain specificity [cureffi.org]

- 6. Alternating anti-prion regimens reduce combination drug resistance but do not further extend survival in scrapie-infected mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-Amino-4-thiazoline Derivatives and Their Chemical Space

The following technical guide provides an in-depth analysis of 2-amino-4-thiazoline derivatives, encompassing their structural tautomerism, chemical space, synthetic pathways, and pharmacological applications.

Executive Summary

The 2-amino-4-thiazoline scaffold (often chemically synonymous in equilibrium with 2-aminothiazole ) represents a "privileged structure" in medicinal chemistry. Its utility spans from receptor tyrosine kinase inhibition (e.g., Dasatinib) to antimicrobial and neuroprotective agents. This guide dissects the chemical space of these derivatives, focusing on the critical tautomeric equilibrium between the amino-aromatic and imino-dihydro forms that dictates ligand-protein binding. We provide validated synthetic protocols, Structure-Activity Relationship (SAR) maps, and experimental workflows for researchers in early-stage drug discovery.

Structural Architecture & Tautomerism

The Tautomeric Duality

Understanding the reactivity of this scaffold requires navigating its tautomerism.[1] While often drawn as the aromatic 2-aminothiazole (A) , the structure exists in equilibrium with the 2-imino-4-thiazoline (B) form.

-

Form A (Amino-aromatic): Dominant in polar solvents; key for

stacking interactions. -

Form B (Imino-4-thiazoline): Often the bioactive conformer in kinase active sites, acting as a hydrogen bond donor/acceptor pair.

The "2-amino-4-thiazoline" nomenclature specifically highlights the non-aromatic, imino-containing tautomer or derivatives where the nitrogen is substituted, locking the double bond at the C4-C5 position.

Chemical Space Visualization

The chemical space of this scaffold is defined by three vectors of diversity:

-

N-substitution (Exocyclic Nitrogen): Modulates solubility and H-bond donor capability (e.g., amides, ureas).

-

C4-substitution: The primary vector for lipophilicity and steric fit (e.g., aryl rings, alkyl chains).

-

C5-substitution: Fine-tunes electronic properties (e.g., halogens, electron-withdrawing groups).

Figure 1: Chemical space vectors and therapeutic mapping of the 2-amino-4-thiazoline scaffold.

Synthetic Methodologies

The Hantzsch Thiazole Synthesis (Primary Route)

The most robust method for generating 2-amino-4-thiazoline derivatives is the condensation of

Mechanism:

-

S-Alkylation: The sulfur of the thiourea attacks the

-carbon of the haloketone (S_N2). -

Cyclization: The nitrogen attacks the carbonyl carbon.

-

Dehydration: Loss of water drives aromatization (or formation of the imino-thiazoline).

Protocol: General Synthesis of 4-Aryl-2-aminothiazoles

Reagents:

-

Substituted Acetophenone (1.0 eq)

-

Thiourea (2.0 eq)

-

Iodine (

) (1.0 eq) or Bromine ( -

Ethanol (Solvent)[2]

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of the substituted acetophenone in 20 mL of absolute ethanol.

-

Addition: Add 20 mmol of thiourea followed by 10 mmol of iodine (catalyst/halogen source).

-

Reflux: Heat the mixture to reflux (

) for 4–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -

Workup: Cool to room temperature. A precipitate (hydroiodide salt) often forms.

-

Neutralization: Filter the solid and suspend in water. Basify with aqueous

to pH 8–9 to liberate the free base. -

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

Validation Check:

-

NMR: Look for the characteristic thiazole proton singlet at

6.5–7.5 ppm (C5-H). -

Mass Spec: Confirm M+1 peak.

Biological Applications & SAR

Kinase Inhibition (Oncology)

Derivatives substituted at the 2-amino position with bulky aryl amides mimic the ATP adenine ring.

-

Key Example: Dasatinib (Src/Abl inhibitor).[2]

-

Mechanism: The thiazole nitrogen (N3) accepts a hydrogen bond from the kinase hinge region (Met318 in c-Src), while the exocyclic amino group acts as a donor.

Antimicrobial Activity

C4-aryl derivatives with electron-withdrawing groups (e.g.,

Table 1: SAR Summary for 2-Amino-4-thiazoline Derivatives

| Position | Substituent Class | Effect on Activity | Target Application |

| N-Exocyclic | Aryl Amide / Urea | Increases H-bond affinity; improves selectivity. | Kinase Inhibitors (Oncology) |

| C4 | Phenyl / Heteroaryl | Provides lipophilic contacts; fills hydrophobic pockets. | Antimicrobial / Anticancer |

| C5 | Halogen (Cl, Br) | Blocks metabolism; increases half-life. | Metabolic Stability |

| C5 | Azo (-N=N-Ar) | Adds conjugation; often colored; radical scavenging. | Antioxidant / Dye |

Experimental Workflow: Antiproliferative Assay (MTT)

To validate the biological potential of synthesized derivatives, the following standardized protocol is recommended.

Figure 2: Standardized MTT assay workflow for cytotoxicity screening.

Protocol Steps:

-

Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7) at

cells/well in DMEM media. -

Treatment: After 24h, treat cells with derivatives dissolved in DMSO (ensure final DMSO < 0.5%). Include Dasatinib as a positive control.

-

Development: Add MTT reagent; mitochondrial reductases in viable cells convert MTT to purple formazan.

-

Analysis: Solubilize crystals in DMSO and read absorbance at 570 nm. Calculate

using non-linear regression.

Future Outlook: Fragment-Based Drug Discovery (FBDD)

The 2-amino-4-thiazoline scaffold is an ideal "fragment" for FBDD. Its low molecular weight (<200 Da for the core) and high ligand efficiency allow it to serve as a starting point for growing high-affinity ligands. Future efforts should focus on C5-functionalization to access unexplored chemical space without disrupting the critical N3/Amino hinge-binding motif.

References

-

Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. PubMed. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link][2][3][4][5]

-

2-Aminothiazole and 2-aminothiazolinone derivatives. PubMed. [Link]

-

Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances. [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Expert Opinion on Drug Discovery. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

Technical Guide: Physical and Chemical Properties of 2-Amino-4-thiazoline (2-Aminothiazole)

[1]

Executive Summary & Nomenclature Analysis

Compound Identity: 2-Aminothiazole (IUPAC: 1,3-thiazol-2-amine) CAS Registry Number: 96-50-4 Molecular Formula: C₃H₄N₂S[1][2][3][4][5]

The "4-Thiazoline" Nomenclature Distinction: While commonly referred to as 2-Aminothiazole in pharmaceutical literature, the specific designation 2-Amino-4-thiazoline highlights the structural ambiguity caused by prototropic tautomerism.[1] The molecule exists in a dynamic equilibrium between the amine form (aromatic, dominant) and the imine form (non-aromatic, often referred to as 2-imino-4-thiazoline).

In the context of drug development, this scaffold is classified as a "privileged structure" due to its ability to bind diverse biological targets, including kinases (CDK5), bacterial sulfonamide receptors, and dopamine receptors.

Structural Dynamics & Tautomerism

Understanding the reactivity of this molecule requires analyzing its tautomeric equilibrium.[1][6] In solution and the solid state, the amine form predominates due to aromatic stabilization energy. However, the imine form dictates specific reactivities, particularly during N-alkylation reactions.[1]

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton shift between the exocyclic nitrogen (amine) and the endocyclic nitrogen (imine).

Caption: Prototropic tautomerism between the stable aromatic amine and the reactive imino-thiazoline form.

Physical & Chemical Characterization

The physicochemical profile of 2-aminothiazole dictates its bioavailability and formulation strategies.[1]

Table 1: Key Physicochemical Properties[1][3][6]

| Property | Value | Context/Relevance |

| Molecular Weight | 100.14 g/mol | Fragment-based drug design (Low MW).[1][4] |

| Melting Point | 91–93 °C | Crystalline solid stability.[1][2][3] |

| Boiling Point | 117 °C (at 15 mmHg) | Sublimable under vacuum; thermal stability.[1] |

| pKa (Conjugate Acid) | 5.36 | Protonation occurs at N3 (endocyclic), not the exocyclic amine. |

| LogP | 0.38 | Hydrophilic; good aqueous solubility for a heterocycle.[1] |

| Solubility | Soluble in hot water, EtOH, ether.[1] | Soluble in dilute mineral acids (forms salts).[1] |

| Appearance | Light brown/yellow crystals | Darkens upon oxidation/light exposure.[1] |

Spectral Signature (Self-Validation)

To verify compound identity during synthesis, use the following NMR markers:

-

¹H NMR (DMSO-d₆):

- ~7.0 ppm (d, 1H, C4-H)

- ~6.6 ppm (d, 1H, C5-H)

- ~6.8–7.2 ppm (s, 2H, -NH₂, broad exchangeable signal)

-

Causality: The C5 proton is more shielded (upfield) than C4 due to the electron-donating resonance effect of the sulfur atom and the exocyclic amine pushing density into the C5 position.

Synthetic Pathways: The Hantzsch Protocol

The most authoritative method for synthesizing 2-aminothiazole derivatives is the Hantzsch Thiazole Synthesis .[7] This condensation reaction is robust, scalable, and serves as the industry standard.

Protocol: Synthesis of 2-Aminothiazole

Reaction: Condensation of thiourea with

-

Reagents: Thiourea (1.0 eq), Chloroacetaldehyde dimethyl acetal (1.0 eq), Water/Ethanol (1:1), Concentrated HCl (catalytic).[1]

-

Procedure:

-

Dissolve thiourea in water/ethanol mixture.[1]

-

Add chloroacetaldehyde dimethyl acetal dropwise under reflux (80°C).

-

Mechanistic Insight: Acid hydrolysis first unmasks the aldehyde.[1] Sulfur attacks the

-carbon (S_N2), followed by cyclization of the nitrogen onto the carbonyl. -

Reflux for 4 hours.[1]

-

Cool and neutralize with NaOH to pH 9 to precipitate the free base.[1]

-

-

Purification: Recrystallization from ethanol.

Mechanistic Workflow

Caption: Step-wise mechanism of the Hantzsch synthesis converting thiourea and haloketones to thiazoles.

Reactivity Profile & Functionalization

For medicinal chemists, the utility of 2-aminothiazole lies in its predictable reactivity patterns.

A. Electrophilic Aromatic Substitution (EAS)

The C5 position is highly nucleophilic (activated by the N3 and exocyclic amine).[1]

-

Halogenation: Bromination occurs exclusively at C5 (using NBS or Br₂/AcOH).[1]

-

Nitration: Occurs at C5 but requires careful temperature control to avoid ring degradation (diazotization risk).[1]

-

Diazo Coupling: Couples at C5 with diazonium salts to form azo dyes (historical use).[1]

B. Nucleophilic Reactivity (Amine vs. Ring Nitrogen)

-

Acylation/Alkylation: Under neutral conditions, acylation often occurs at the N3 (ring nitrogen) first due to the imine tautomer character, followed by rearrangement to the exocyclic amine (dimroth rearrangement-like thermal equilibration) or direct reaction at the exocyclic amine depending on the base used.

-

Sandmeyer Reaction: The exocyclic amine can be diazotized (NaNO₂/HCl) and replaced with halides (Cl, Br, I) to generate 2-halothiazoles, key intermediates for Suzuki/Stille couplings.

Reactivity Map

Caption: Divergent reactivity pathways: C5 is the site for EAS, while the amine group enables coupling/substitution.

Pharmaceutical Applications & Safety

Privileged Scaffold Status

The 2-aminothiazole moiety mimics the peptide bond geometry and hydrogen-bonding capability, making it a bioisostere for amide groups in kinase inhibitors.

-

Sulfathiazole: An early antibiotic where the 2-aminothiazole is coupled to a sulfonamide.[1]

-

Pramipexole: A dopamine agonist for Parkinson's disease containing a tetrahydrobenzothiazole fused system (derived from the 2-aminothiazole core).[1]

-

CDK Inhibitors: The N3 and exocyclic amine form a critical "hinge-binding" motif (donor-acceptor) in ATP-competitive kinase inhibitors.[1]

Safety & Toxicology (Critical for Handling)

References

Sources

- 1. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminothiazole 97 96-50-4 [sigmaaldrich.com]

- 3. 2-Aminothiazole CAS#: 96-50-4 [m.chemicalbook.com]

- 4. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 9. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Aminothiazole Scaffold: A Synthetic and Medicinal Chemistry Cornerstone

An In-depth Guide to the Discovery, Synthesis, and Application of a Privileged Heterocycle

Abstract: The 2-aminothiazole motif is a preeminent structure in the landscape of medicinal chemistry and drug development. Its ubiquity in pharmaceuticals is a direct consequence of its synthetic tractability and its capacity to serve as a versatile pharmacophore, engaging with a multitude of biological targets. This technical guide offers a comprehensive exploration of the discovery and historical evolution of 2-aminothiazole synthesis. We will provide a detailed analysis of the foundational Hantzsch synthesis, including its mechanism and practical applications, examine its modern variations, and contextualize its importance through its role in clinically significant therapeutics. This document is designed to be an essential resource for researchers, medicinal chemists, and drug development professionals, bridging foundational principles with field-proven insights.

PART 1: The Genesis of a Pharmacophore: Discovery and the Hantzsch Legacy

The journey of the 2-aminothiazole ring system begins in the late 19th century with the pioneering work of German chemist Arthur Hantzsch.[1] In 1887, Hantzsch reported the first synthesis of the parent thiazole ring, drawing parallels between the five-membered thiazole and six-membered pyridine.[2][3] This foundational work rapidly expanded to include derivatives, leading to the landmark discovery of what is now known as the Hantzsch 2-aminothiazole synthesis . This reaction, which involves the condensation of an α-halocarbonyl compound with a thiourea or thioamide, proved to be a remarkably direct and versatile method for constructing this valuable heterocyclic core.[4][5][6]

The elegance and efficiency of the Hantzsch synthesis were pivotal. It provided the chemical community with a reliable and straightforward method using readily available starting materials. This accessibility catalyzed the initial exploration of 2-aminothiazole chemistry and cemented its role as a fundamental building block for the nascent field of synthetic medicinal chemistry. For over a century, the Hantzsch synthesis has remained the most classical and widely utilized method for preparing these compounds, a testament to its robustness and broad applicability.[5][7]

PART 2: The Hantzsch Synthesis: Mechanism, Protocol, and Critical Analysis

A thorough understanding of the Hantzsch synthesis is essential for any scientist working with this scaffold. The reaction's reliability stems from a well-defined and predictable mechanistic pathway.

Mechanistic Deep Dive: A Self-Validating System

The reaction proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and dehydration, which together form a highly efficient cascade to the final product.[5][8]

-

Initial S-Alkylation (SN2 Reaction): The process is initiated by the nucleophilic sulfur atom of the thioamide (in this case, thiourea) attacking the electrophilic α-carbon of the haloketone.[8][9] This is a classic SN2 reaction that displaces the halide and forms a crucial S-alkylation intermediate, an isothiouronium salt.

-

Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate, now positioned favorably, acts as an intramolecular nucleophile. It attacks the electrophilic carbonyl carbon, leading to the formation of a five-membered ring and a hydroxyl-bearing tetrahedral intermediate.

-

Dehydration and Aromatization: The final step involves the elimination of a water molecule (dehydration) from the cyclized intermediate. This dehydration event results in the formation of a double bond within the ring, leading to the stable, aromatic 2-aminothiazole product.[5]

This mechanistic pathway is self-validating; the inherent reactivity of the starting materials and the thermodynamic stability of the aromatic product drive the reaction forward to completion under relatively mild conditions.

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Field-Proven Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol details a standard laboratory procedure for the synthesis of a representative 2-aminothiazole derivative.

Materials & Reagents:

-

2-Bromoacetophenone (1.99 g, 10.0 mmol, 1.0 equiv)

-

Thiourea (0.76 g, 10.0 mmol, 1.0 equiv)[8]

-

Ethanol (95%), 25 mL

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate

Instrumentation:

-

50 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: Combine 2-bromoacetophenone (10.0 mmol) and thiourea (10.0 mmol) in a 50 mL round-bottom flask containing a magnetic stir bar.

-

Solvent Addition: Add 25 mL of 95% ethanol to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. Maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.

-

Workup: Slowly add saturated aqueous sodium bicarbonate solution to the stirred mixture until the effervescence ceases and the pH is neutral or slightly basic (~pH 8). This deprotonates the product salt, yielding the free base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 2-amino-4-phenylthiazole as light yellow crystals.[10]

Critical Analysis: Advantages and Limitations

The enduring popularity of the Hantzsch synthesis is due to a favorable balance of practical advantages, though it is not without its limitations.

| Advantages | Limitations |

| High Reliability & Yields: The method is robust and often provides good to excellent yields. | Limited Substituent Diversity: The substitution pattern is dictated by the starting materials (positions 2, 4, and 5). |

| Operational Simplicity: The reaction is typically a one-step procedure with straightforward workup. | Harsh Reagents: The use of α-haloketones, which are often lachrymatory and toxic, is a significant drawback. |

| Cost-Effective: Starting materials like α-haloketones and thioureas are generally inexpensive and readily available.[11] | Potential Side Reactions: Under certain conditions, side products can form, complicating purification. |

| Broad Substrate Scope: A wide variety of substituted α-haloketones and thioamides can be used. | Environmental Concerns: Traditional protocols often use volatile organic solvents. |

PART 3: The Evolution of Synthesis: Modern Methodologies

While the classical Hantzsch reaction is the foundation, the demands of modern chemistry—particularly in high-throughput screening and green chemistry—have spurred the development of important variations and alternative routes.

-

Cook-Heilbron Synthesis: An alternative approach involves the reaction of an α-aminonitrile with carbon disulfide, providing access to different substitution patterns.[6][12]

-

One-Pot Modifications: To circumvent the handling of hazardous α-haloketones, one-pot procedures have been developed where an active methylene ketone is halogenated in situ using reagents like N-bromosuccinimide (NBS) or iodine before the addition of thiourea.[4][10]

-

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields, aligning with the principles of green chemistry.

-

Solvent-Free and Catalytic Methods: Eco-friendly protocols have been developed that run under solvent-free conditions, sometimes with the aid of a catalyst, to simplify purification and reduce environmental impact.[10][13]

Caption: Evolution from the classical Hantzsch synthesis to modern, improved methodologies.

PART 4: The 2-Aminothiazole in Modern Drug Development

The 2-aminothiazole core is a quintessential example of a "privileged scaffold."[5] This term describes molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity, making them incredibly valuable starting points for drug discovery. Its structural stability and rich electronic properties allow for diverse interactions, including hydrogen bonding and π-stacking.[11] This versatility is demonstrated by its presence in a wide array of approved drugs across various therapeutic areas.

| Drug Name | Therapeutic Class | Mechanism of Action |

| Sulfathiazole | Antibiotic (Sulfa Drug) | Inhibits dihydropteroate synthase in bacteria.[14] |

| Famotidine | H2 Receptor Antagonist | Treats peptic ulcers and GERD by blocking histamine H2 receptors.[15] |

| Meloxicam | Non-Steroidal Anti-inflammatory (NSAID) | Inhibits cyclooxygenase (COX) enzymes.[15] |

| Dasatinib | Tyrosine Kinase Inhibitor | Anticancer agent used to treat specific types of leukemia.[4] |

| Pramipexole | Dopamine Agonist | Used in the treatment of Parkinson's disease. |

| Thiabendazole | Anthelmintic | Prevents worm growth and multiplication.[15] |

The continued success of 2-aminothiazole-based drugs ensures that research into novel synthetic routes and new biological applications will remain a vibrant and important area of scientific inquiry.

References

-

Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. Available at: [Link]

- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

- Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.

-

Watts, P., Wiles, C., Haswell, S. J., & Pombo-Villar, E. (2002). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 2(2), 101-105. Available at: [Link]

-

Rzepa, H. S. (2021). Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. Angewandte Chemie International Edition, 60(47), 24779-24786. Available at: [Link]

-

Khalifa, M. E., & Abdel-Hafez, A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. Available at: [Link]

-

Nguyen, T. B. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(5), 458-477. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9357-9369. Available at: [Link]

-

European Patent Office. (n.d.). EP0482607A1 - Process of producing 2-aminothiazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

-

Chem V20. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

-

Ben Chem. (2019, January 19). synthesis of thiazoles. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Arthur Rudolf Hantzsch. Retrieved from [Link]

-

Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]

Sources

- 1. Arthur Rudolf Hantzsch - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 3. thieme.de [thieme.de]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thiazole - Wikipedia [en.wikipedia.org]

- 7. eurekaselect.com [eurekaselect.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 11. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 12. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 13. Thiazole synthesis [organic-chemistry.org]

- 14. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 15. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

The Synthetic Versatility of 2-Amino-4-thiazoline: A Guide to Tautomer-Directed Synthesis

Topic: Role of 2-Amino-4-thiazoline as a Synthetic Intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Structural Definition

In the context of high-value organic synthesis and medicinal chemistry, 2-Amino-4-thiazoline represents a chemical duality. While often used interchangeably with 2-aminothiazole (the aromatic system) or 2-amino-2-thiazoline (the 4,5-dihydro intermediate), its precise definition refers to the imino-tautomer of the 2-aminothiazole scaffold.[1]

Understanding this tautomeric equilibrium is not merely academic; it is the determinant of regioselectivity in alkylation and acylation reactions.[1] This guide dissects the role of the 2-amino-4-thiazoline species as a critical intermediate in the synthesis of blockbuster kinase inhibitors (e.g., Dasatinib), antibiotics (Sulfathiazoles), and radioprotective agents.[1]

The Core Ambiguity: Defining the Species

Before proceeding, we must distinguish the three relevant species often conflated under this terminology:

| Species | Structure Description | Role in Synthesis |

| 2-Aminothiazole (Aromatic) | Stable, aromatic heterocycle.[1][2][3][4][5] | The primary starting material for Hantzsch-derived drugs.[1] |

| 2-Imino-4-thiazoline (Tautomer) | Non-aromatic, exocyclic imine.[1] | The reactive nucleophile at the ring nitrogen (N3).[1] |

| 2-Amino-2-thiazoline (Dihydro) | 4,5-dihydro (saturated C4-C5).[1][2][6] | Precursor to cysteine derivatives and radioprotectives (e.g., ATCA).[1] |

Note: This guide focuses on the 2-Aminothiazole/2-Imino-4-thiazoline system as the primary synthetic engine, while addressing the dihydro-analog where relevant.

Mechanistic Insight: Tautomerism & Reactivity

The reactivity of this intermediate is governed by the equilibrium between the amine (aromatic) and imine (non-aromatic) forms.[1]

Tautomeric Control of Regioselectivity

-

Amine Form (Aromatic): Favored in neutral solution.[1] Reacts at the C5 position (electrophilic substitution) or the exocyclic amine (with hard electrophiles).[1]

-

Imine Form (4-Thiazoline): Favored in basic conditions or polar aprotic solvents.[1] The endocyclic nitrogen (N3) becomes the primary nucleophile, leading to fused heterocycles.[1]

Figure 1: The reactivity bifurcation driven by the Amino-Imino tautomerism.[1]

Synthesis of the Core Scaffold

The most robust method for accessing the 2-amino-4-thiazoline core is the Hantzsch Thiazole Synthesis .[1] This protocol is self-validating: the precipitation of the crystalline hydrobromide salt serves as a visual endpoint.[1]

Protocol 1: Hantzsch Synthesis of 2-Aminothiazole Derivatives

Objective: Synthesis of 4-substituted-2-aminothiazoles. Scope: Applicable to Dasatinib intermediates.[1]

Reagents:

-

Thiourea (1.0 equiv)[1]

- -Halo ketone (e.g., 2-bromoacetophenone) (1.0 equiv)[1]

-

Ethanol (Absolute) or Acetone[1]

Step-by-Step Methodology:

-

Preparation: Dissolve thiourea (10 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Addition: Add the

-halo ketone (10 mmol) dropwise at room temperature. Note: The reaction is exothermic; cooling may be required for reactive ketones.[1] -

Reflux: Heat the mixture to reflux for 2–4 hours.

-

Validation: Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The disappearance of the ketone spot indicates completion.[1]

-

-

Isolation: Cool the reaction mixture to

. The hydrobromide salt of the thiazole will precipitate.[1] -

Neutralization (Critical for Free Base): Filter the solid and resuspend in water.[1] Adjust pH to 8–9 using ammonium hydroxide (

).[1] The free base 2-aminothiazole precipitates.[4] -

Purification: Recrystallize from ethanol/water.

Yield Expectation: 80–95%.

Advanced Reactivity: Functionalization Protocols

Once the core is synthesized, the "4-thiazoline" character allows for specific functionalization.[1]

Protocol 2: Regioselective C5-Halogenation

Direct electrophilic substitution at C5 is essential for coupling reactions (e.g., Suzuki-Miyaura).[1]

-

Dissolution: Dissolve 2-aminothiazole (1.0 equiv) in Acetonitrile (

). -

Reagent: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at

. -

Reaction: Stir at

for 1 hour, then warm to RT. -

Workup: Quench with water. The 2-amino-5-bromothiazole precipitates.

Protocol 3: Synthesis of 2-Amino-2-thiazoline (Dihydro-analog)

For applications requiring the saturated backbone (e.g., radioprotectives or ATCA analogs), the synthesis differs.[1]

-

Reagents: 2-Bromoethylamine hydrobromide + Potassium Thiocyanate (KSCN).[1]

-

Cyclization: Reflux in water for 6 hours.

-

Product: 2-amino-2-thiazoline forms via intramolecular cyclization of the intermediate thiourea.

Key Applications in Drug Development

The 2-amino-4-thiazoline core is a "privileged scaffold" in oncology and infectious disease.

Case Study: Dasatinib (Sprycel)

Dasatinib, a multi-targeted kinase inhibitor (BCR-ABL, SRC), utilizes the 2-aminothiazole core.[1] The synthesis relies on the nucleophilicity of the exocyclic amine.[1]

Quantitative Data: Scaffold Efficacy Comparison

| Drug / Compound | Core Scaffold | Target | Clinical Status |

| Dasatinib | 2-Aminothiazole | BCR-ABL / SRC | FDA Approved (Leukemia) |

| Abafungin | 2-Aminothiazole | Cytochrome P450 | Antifungal |

| Pramipexole | Tetrahydrobenzothiazole | Dopamine D2/D3 | FDA Approved (Parkinson's) |

| ATCA | 2-Amino-2-thiazoline | Cyanide Scavenger | Metabolite / Biomarker |

Visual Workflow: Dasatinib Retrosynthesis

The following diagram illustrates how the 2-aminothiazole intermediate is coupled to the pyrimidine core.[1]

Figure 2: Retrosynthetic assembly of Dasatinib highlighting the 2-aminothiazole nucleophile.

References

-

Tautomerism & Reactivity: Klayman, D. L., & Senning, A. (1967).[1] The Structure of an N-Carbamoyl Derivative of 2-Amino-4-thiazoline. Acta Chemica Scandinavica. Link

-

Hantzsch Synthesis Review: Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

-

Dasatinib Synthesis: Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825).[1] Journal of Medicinal Chemistry, 47(27), 6658–6661.[1] Link[1]

-

ATCA Metabolite: Logue, B. A., et al. (2005).[1] Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma. Journal of Chromatography B, 819(2), 237–244.[1] Link

-

Regioselectivity Protocols: Castanedo, G. M., et al. (2011).[1] Regioselective Synthesis of 2-Amino-5-halothiazoles. Journal of Organic Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. angenesci.com [angenesci.com]

- 3. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 4. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Aminothiazoline-4-carboxylic acid | C4H6N2O2S | CID 16526 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 2-Amino-4-thiazoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the synthesis of 2-amino-4-thiazoline-4-carboxylic acid methyl ester via the reaction of methyl 2-chloroacrylate and thiourea. It includes a detailed exploration of the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for product characterization.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocyclic motif is a key component in numerous FDA-approved drugs, including the anticancer agent Dasatinib, highlighting its importance in drug design and discovery.[3][4] The versatile nature of the 2-aminothiazole scaffold allows it to interact with a wide array of biological targets, leading to its use in developing agents with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[5]

This guide focuses on a specific and highly valuable synthetic route: the reaction between methyl 2-chloroacrylate and thiourea. This reaction, a variation of the renowned Hantzsch thiazole synthesis, produces 2-aminothiazoline-4-carboxylic acid and its ester derivatives.[6][7] These products are not only valuable for further synthetic elaboration but also serve as crucial intermediates in the industrial production of L-cysteine, an essential amino acid.[8][9]

We will delve into the mechanistic underpinnings of this transformation, provide a robust and reproducible protocol, and discuss the necessary analytical techniques to ensure the synthesis of a pure, well-characterized final product.

Reaction Principle and Mechanism

The synthesis of the 2-aminothiazoline core from methyl 2-chloroacrylate and thiourea proceeds through a well-established pathway involving nucleophilic addition and intramolecular cyclization. While classic Hantzsch synthesis involves an α-haloketone, this variation utilizes an α-chloro-α,β-unsaturated ester, which dictates the reaction pathway.

The Causality Behind the Mechanism:

-

Nucleophilic Attack (Michael Addition): Thiourea, the key nucleophile, exists in tautomeric equilibrium, but it is the highly nucleophilic sulfur atom that initiates the reaction. It attacks the electron-deficient β-carbon of the methyl 2-chloroacrylate. This is a classic Michael-type 1,4-conjugate addition. The electron-withdrawing nature of both the chlorine atom and the ester group makes the β-carbon highly electrophilic and susceptible to this attack.[10]

-

Tautomerization: The resulting enolate intermediate undergoes rapid tautomerization to form a more stable β-thiomethyl ketone derivative.

-

Intramolecular Cyclization: The amino group of the thiourea moiety now acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This step forms the five-membered thiazoline ring.

-

Elimination/Dehydration: The tetrahedral intermediate formed during cyclization collapses, eliminating a molecule of methanol to yield the final product, 2-amino-4-thiazoline-4-carboxylic acid methyl ester. In some variations, hydrolysis can occur to yield the corresponding carboxylic acid.

Diagram of the Reaction Mechanism:

Sources

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl 2-chloroacrylate - Wikipedia [en.wikipedia.org]

- 9. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Solution-phase synthesis of 2-amino-4-phenylthiazole derivatives

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Dasatinib), antimicrobial agents, and adenosine receptor antagonists. This application note details the robust solution-phase synthesis of 2-amino-4-phenylthiazole via the Hantzsch thiazole synthesis.

Unlike generic textbook descriptions, this guide focuses on process reliability , offering two distinct protocols: a Standard Ethanol Reflux (high robustness) and an Iodine-Catalyzed Acceleration (high throughput). It includes critical "stop-points," in-process controls (IPC), and a self-validating characterization suite.

Mechanistic Insight & Reaction Logic

The synthesis relies on the condensation of

The Pathway:

-

S-Alkylation: The sulfur atom of thiourea attacks the

-carbon of the ketone (SN2 reaction), displacing bromide. -

Cyclization: The nitrogen of the amidine moiety attacks the carbonyl carbon.

-

Dehydration: Loss of water drives the aromatization to form the stable thiazole ring.

Critical Variable: The reaction initially forms the hydrobromide salt . A distinct neutralization step is required to isolate the free base.

Figure 1: Mechanistic pathway of Hantzsch synthesis.[1] Note the critical neutralization step required to liberate the free amine.

Experimental Protocols

Protocol A: Standard Thermal Condensation (Baseline Method)

Best for: Large scale batches (>10g) where catalyst removal is undesirable.

Reagents:

- -Bromoacetophenone (1.0 equiv)

-

Thiourea (1.1 equiv)

-

Ethanol (Absolute, 10 mL per gram of ketone)

-

Ammonium Hydroxide (25% aq.) or Sodium Acetate

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of

-bromoacetophenone in 20 mL of ethanol. -

Addition: Add 11.0 mmol of thiourea. The solution may turn slightly yellow.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 4–6 hours .-

IPC (TLC): Check consumption of ketone (Hexane/EtOAc 7:3). Product stays at baseline or low

as the HBr salt.

-

-

Precipitation: Cool the reaction mixture to room temperature. Often, the hydrobromide salt will crystallize directly.

-

Workup (Neutralization):

-

If solid formed: Filter the salt, re-suspend in water, and basify with

to pH 9–10. -

If solution remains clear: Pour the ethanol mixture directly into 100 mL of ice-water containing

.

-

-

Isolation: The free base will precipitate as a white/pale-yellow solid. Filter under vacuum and wash with cold water (

).

Protocol B: Iodine-Catalyzed Acceleration (High Throughput)

Best for: Rapid synthesis (<2 hours) and difficult substrates.

Reagents:

- -Bromoacetophenone (1.0 equiv)

-

Thiourea (1.1 equiv)

-

Iodine (

) : 0.05 equiv (5 mol%)

Step-by-Step Procedure:

-

Mix ketone and thiourea in ethanol as in Protocol A.

-

Add molecular iodine (5 mol%).

-

Reflux for 1–2 hours . The iodine acts as a Lewis acid to activate the carbonyl and facilitate dehydration.

-

Quench: Upon cooling, add saturated aqueous sodium thiosulfate (

) to the mixture before basification to reduce residual iodine (removing the brown color). -

Proceed with basification and filtration as above.

Comparative Data & Solvent Selection

| Parameter | Ethanol (Reflux) | Water (Green) | DMF ( |

| Reaction Time | 4–6 h | 8–12 h | 1–2 h |

| Yield (Isolated) | 85–92% | 70–80% | 88–95% |

| Workup Difficulty | Low (Precipitation) | Medium (Sticky) | High (Aq. wash required) |

| Green Score | High | Very High | Low (Toxic solvent) |

Table 1: Solvent effects on reaction efficiency. Ethanol is the recommended balance of yield and sustainability.

Characterization & Validation (Self-Validating System)

Use these reference values to validate your synthesized product. Deviations suggest impurity (starting material) or incomplete neutralization (salt form).

Compound: 2-Amino-4-phenylthiazole

Appearance: White to pale yellow crystalline solid.[2][5]

Melting Point:

Spectroscopic Signature:

-

NMR (300 MHz,

- 7.8–7.9 (m, 2H, Phenyl ortho-H)

- 7.3–7.4 (m, 3H, Phenyl meta/para-H)

- 6.7 (s, 1H, Thiazole C5-H) — Diagnostic Peak

-

5.2–5.8 (br s, 2H,

-

Note: If run in DMSO-

, the

-

IR (KBr Pellet):

-

(Primary amine

-

(

-

(

-

(Primary amine

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Product is a sticky oil | Incomplete crystallization or impurities. | Dissolve in minimal hot ethanol, add water dropwise until cloudy, cool slowly. |

| Melting point > | Product is likely the HBr salt. | Re-suspend in water and add more |

| Low Yield | Loss during filtration. | The free base has some solubility in ethanol. Use water for the final precipitation step to maximize recovery. |

| Dark/Black Color | Oxidation or Iodine residue. | Wash crude solid with 10% sodium thiosulfate solution. Recrystallize from ethanol/charcoal. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of 2-amino-4-phenylthiazole.

References

-

Hantzsch, A. (1887). "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Justus Liebigs Annalen der Chemie, 249(1), 1-31. Link

-

Himaja, M., et al. (2010). "Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives." Asian Journal of Chemistry, 22(4), 2909-2913. Link

-

Kashyap, S.J., et al. (2012). "Synthesis of 2-aminothiazoles using iodine as a catalyst." Journal of Chemical and Pharmaceutical Research, 4(4), 2124-2129. Link

-

PubChem. (2023). "2-Amino-4-phenylthiazole Compound Summary." National Library of Medicine. Link

-

Sigma-Aldrich. (2023). "Product Specification: 2-Amino-4-phenylthiazole." Link

Sources

Application Notes & Protocols: Enzymatic Synthesis of L-Cysteine from DL-2-Amino-Δ²-thiazoline-4-carboxylic Acid (DL-ATC)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to L-Cysteine Production

L-cysteine, a semi-essential amino acid, is a critical component in the pharmaceutical, food, and cosmetic industries due to its potent antioxidant properties and its role as a precursor to glutathione.[1] Historically, the primary industrial source of L-cysteine has been the acidic hydrolysis of animal-derived keratin, found in materials like poultry feathers and hog hair.[1][2] This conventional method, however, is fraught with challenges, including low process yields, the generation of unpleasant odors, and significant environmental and safety concerns associated with the disposal of acidic organic waste.[2]

As the industry pivots towards more sustainable and reliable manufacturing processes, biotechnological routes have emerged as a superior alternative. The enzymatic conversion of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) into L-cysteine represents a significant advancement in amino acid synthesis.[2][3] This method leverages whole-cell biocatalysts, typically from the genus Pseudomonas, to achieve a highly specific and efficient transformation.[1][4] The key advantages of this enzymatic pathway include:

-

High Stereospecificity: Produces exclusively the biologically active L-isomer of cysteine.

-

Quantitative Yields: Employs a racemase that converts the unused D-isomer of the substrate into the reactive L-form, allowing for theoretical yields approaching 100%.[4]

-

Mild Reaction Conditions: Operates under physiological pH and temperature, reducing energy consumption and eliminating the need for harsh chemicals.

-

Environmental Sustainability: Overcomes the pollution and waste disposal issues associated with traditional extraction methods.[3]

This document provides a detailed overview of the scientific principles, validated protocols, and key experimental parameters for the synthesis of L-cysteine using this innovative biocatalytic system.

Section 1: The Scientific Principle - A Three-Enzyme Cascade for Bioconversion

The conversion of the racemic substrate, DL-ATC, into L-cysteine is a sophisticated and elegant enzymatic cascade. Microorganisms, particularly strains like Pseudomonas thiazolinophilum, have evolved a dedicated metabolic pathway to perform this transformation.[1][2][5] The process relies on the synergistic action of three distinct intracellular enzymes.

-

ATC Racemase: The process begins with the racemization of DL-ATC. The ATC racemase interconverts the D- and L-enantiomers of the substrate. As the L-ATC is consumed in the next step, the equilibrium shifts, driving the conversion of the remaining D-ATC to L-ATC. This crucial step enables a complete transformation of the racemic starting material into the desired L-product.[2]

-

L-ATC Hydrolase: This enzyme exhibits strict stereospecificity, acting only on the L-enantiomer of ATC. It catalyzes the hydrolytic opening of the thiazoline ring to produce an intermediate, N-carbamoyl-L-cysteine (L-NCC).[2][6][7] This reaction is a key step in cleaving the carbon-sulfur bond within the heterocyclic ring structure.[6]

-

N-carbamoyl-L-cysteine (L-NCC) Amidohydrolase: In the final step, this enzyme hydrolyzes the N-carbamoyl group from the L-NCC intermediate. This cleavage releases L-cysteine, along with carbon dioxide and ammonia as byproducts, completing the synthesis.[2]

This sequential, multi-step conversion is a self-validating system; the high specificity of the enzymes ensures the production of high-purity L-cysteine.

Caption: Enzymatic pathway for the conversion of DL-ATC to L-Cysteine.

Section 2: Core Protocol - Whole-Cell Biocatalysis Using Pseudomonas sp.

This protocol details the use of intact microbial cells as the biocatalyst, a cost-effective and robust method that avoids complex enzyme purification.

Part A: Cultivation of Biocatalyst and Enzyme Induction

The enzymes responsible for ATC conversion are often inducible, meaning their production is significantly increased in the presence of the substrate or a related molecule.[5][8]

Materials:

-

Selected microorganism (e.g., Pseudomonas thiazolinophilum AJ 3854).

-

Growth Medium (per liter): 10 g Polypeptone, 10 g Yeast Extract, 5 g NaCl, 1 g K₂HPO₄, 0.2 g MgSO₄·7H₂O. Adjust pH to 7.0.

-

Inducer: DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC).

-

Inhibitor of L-cysteine degradation (optional): Hydroxylamine or Semicarbazide.[5]

Procedure:

-

Inoculation: Aseptically inoculate 100 mL of sterile growth medium in a 500 mL flask with a fresh culture of Pseudomonas sp.

-

Initial Growth: Incubate the culture at 30°C with shaking (200 rpm) for 18-24 hours until it reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 2.0-3.0).

-

Enzyme Induction: Add DL-ATC to the culture to a final concentration of 0.1% (w/v) to induce the expression of the necessary enzymes.

-

Continued Incubation: Continue incubation under the same conditions for another 6-8 hours to allow for maximal enzyme production.

-

Cell Harvesting: Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C.

-

Washing: Wash the cell pellet twice with a 0.85% NaCl solution or a phosphate buffer (50 mM, pH 7.5) to remove residual medium components. The resulting cell paste is now ready for use as the whole-cell biocatalyst.

Part B: Enzymatic Conversion Reaction

Materials:

-

Harvested cell paste from Part A.

-

Reaction Buffer: 100 mM Phosphate buffer, pH 8.0.

-

Substrate: DL-ATC.

Procedure:

-

Cell Suspension: Prepare a 10% (w/v) cell suspension by resuspending the washed cell paste in the reaction buffer.

-

Reaction Setup: In a temperature-controlled reaction vessel, add the DL-ATC substrate to the reaction buffer to achieve the desired starting concentration (e.g., 10-50 g/L).

-

Initiate Reaction: Add the cell suspension to the substrate solution to initiate the conversion. The final cell concentration should be sufficient to achieve a reasonable reaction rate (e.g., 1-2% w/v dry cell weight).

-

Incubation: Maintain the reaction at the optimal temperature and pH. For Ps. thiazolinophilum, optimal conditions have been reported as 42°C and pH 8.2.[5] For other systems, 30-35°C and pH 7.0 may be more suitable.[6] Agitate the mixture gently to ensure homogeneity.

-

Monitoring: Periodically take samples to monitor the disappearance of the substrate (DL-ATC) and the formation of the product (L-cysteine) using an appropriate analytical method such as HPLC.

Part C: Product Isolation and Purification

-

Cell Removal: Once the reaction reaches completion (typically >95% conversion), terminate the reaction by removing the biocatalyst via centrifugation or microfiltration.

-

Acidification & Precipitation: Adjust the pH of the supernatant to approximately 2.5-3.0 with hydrochloric acid. L-cysteine is sparingly soluble at its isoelectric point (pI ≈ 5.02), but this step helps to precipitate other components. For isolation, carefully adjusting the pH towards the pI can be used for crystallization.

-

Decolorization: Add activated charcoal (e.g., 1% w/v) to the solution, stir for 30-60 minutes, and then remove by filtration to eliminate color impurities.

-

Crystallization: Concentrate the clarified solution under reduced pressure. Cool the concentrated solution to 4°C to induce crystallization of L-cysteine hydrochloride.

-

Final Product: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the purified L-cysteine product.

Section 3: Key Experimental Parameters and Optimization

Optimizing reaction conditions is critical for maximizing yield and process efficiency. The choice of microorganism and whether native or recombinant enzymes are used will influence the ideal parameters.

| Parameter | Optimal Range | Rationale & Field Insights | Source |

| pH | 7.0 - 8.2 | Enzyme activity is highly pH-dependent. The optimal pH represents the point of maximum catalytic efficiency for the rate-limiting enzyme in the cascade. | [5][6] |

| Temperature | 30°C - 42°C | Balances enzyme activity (increases with temp) and stability (decreases at high temp). The reported optimum provides the best reaction rate over a 2-hour period. | [5][6] |

| Substrate (DL-ATC) | 10 - 50 g/L | High substrate concentrations can lead to inhibition. Fed-batch or in situ product removal (ISPR) strategies can overcome this limitation for industrial-scale production. | [4][9] |

| Enzyme Stability | Mn²⁺ addition | The addition of 1-10 mM Mn²⁺ has been shown to prevent the inactivation of the ATC-converting enzymes during the microbial growth phase. | [5] |

| Product Degradation | Hydroxylamine | L-cysteine can be enzymatically degraded by the host microorganism. Adding hydroxylamine or semicarbazide can inhibit these undesirable side reactions, ensuring a quantitative yield. | [5] |

Section 4: Experimental Workflow Visualization

The entire process, from preparing the biocatalyst to isolating the final product, follows a logical sequence of steps.

Caption: End-to-end workflow for L-cysteine synthesis via whole-cell biocatalysis.

Section 5: Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive biocatalyst (improper induction or storage).2. Sub-optimal reaction conditions (pH, temperature).3. Presence of enzyme inhibitors (e.g., heavy metal ions). | 1. Verify induction protocol; use freshly harvested cells.2. Calibrate pH meter and thermometer; re-optimize conditions for your specific strain.3. Use high-purity water and reagents; consider adding a chelating agent like EDTA if contamination is suspected. |

| Reaction Stalls Prematurely | 1. Substrate or product inhibition.2. Enzyme instability under reaction conditions.3. Degradation of L-cysteine product by side-reactions. | 1. Implement a fed-batch strategy for the substrate; for product inhibition, investigate in situ product removal (ISPR) using anion-exchange resins.[9]2. Lower the reaction temperature slightly; check for co-factor requirements.3. Add an inhibitor of cysteine desulfhydrase, such as hydroxylamine, to the reaction mixture.[5] |

| Low Isolated Yield | 1. Inefficient precipitation or crystallization.2. Product loss during washing steps.3. Oxidation of L-cysteine to L-cystine. | 1. Carefully control pH and temperature during crystallization; ensure sufficient concentration of the product.2. Use minimal volumes of ice-cold washing solvents.3. Perform purification steps under an inert atmosphere (e.g., nitrogen) and use degassed solvents to minimize oxidation. |

Conclusion

The enzymatic synthesis of L-cysteine from DL-ATC is a powerful demonstration of industrial biotechnology's potential. It replaces a chemically harsh and environmentally taxing process with a clean, efficient, and highly specific biological system. By leveraging a multi-enzyme cascade within whole-cell biocatalysts, this method delivers high-purity L-cysteine with quantitative yields, meeting the rigorous standards of the pharmaceutical and food industries while aligning with the principles of green chemistry. The protocols and insights provided herein offer a robust framework for researchers and developers to implement and optimize this advanced synthetic route.

References

-

Ohtsu, I., et al. (2020). Challenges and Advances in the Bioproduction of L-Cysteine. PMC. Available at: [Link]

- Google Patents. (Year N/A). Synthesis method of 2-amino-delta 2-thiazoline-4-carboxylic acid.

- Google Patents. (Year N/A). Method for producing 2-substituted-thiazolidine-4-carboxylic acids.

-

Wikipedia. (Year N/A). Cysteine. Available at: [Link]

-

Sano, K., & Mitsugi, K. (1978). Enzymatic Production of l-Cysteine from dl-2-Amino-Δ2-thiazoline-4-carboxylic Acid by Pseudomonas thiazolinophilum: Optimal Conditions for the Enzyme Formation and Enzymatic Reaction. Agricultural and Biological Chemistry, 42(12), 2315-2321. Available at: [Link]

-

Sano, K., et al. (1977). Microbial conversion of DL-2-amino-delta2-thiazoline-4-carboxylic acid to L-cysteine and L-cystine: screening of microorganisms and identification of products. Applied and Environmental Microbiology, 34(6), 806-810. Available at: [Link]

-

Shiba, T., et al. (2002). Genes from Pseudomonas sp. strain BS involved in the conversion of L-2-amino-Delta(2)-thiazolin-4-carbonic acid to L-cysteine. Applied and Environmental Microbiology, 68(5), 2179-2187. Available at: [Link]

-

Nishino, T., et al. (2006). Purification and characterization of a novel L-2-amino-Delta2-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. strain ON-4a expressed in E. coli. Applied Microbiology and Biotechnology, 71(4), 451-457. Available at: [Link]

-

ResearchGate. (Year N/A). Conversion rate of ATC to l-cysteine produced by different enzyme sources. Available at: [Link]

-

Ozeki, Y., et al. (2003). Induction of 2-amino-D2-thiazoline-4-carboxylic acid hydrolase and N-carbamoyl-l-cysteine amidohydrolase by S-compounds in Pseudomonas putida AJ3865. Journal of Bioscience and Bioengineering, 96(1), 89-92. Available at: [Link]

-

Sharma, R., & Singh, R. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. PMC. Available at: [Link]

-

ResearchGate. (Year N/A). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Available at: [Link]

- Google Patents. (Year N/A). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.